molecular formula C6H6N6 B13681733 5-Amino-3-(5-pyrimidinyl)-1H-1,2,4-triazole

5-Amino-3-(5-pyrimidinyl)-1H-1,2,4-triazole

Cat. No.: B13681733
M. Wt: 162.15 g/mol
InChI Key: SEIDUTOXLROQJK-UHFFFAOYSA-N
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Description

5-Amino-3-(5-pyrimidinyl)-1H-1,2,4-triazole is a heterocyclic compound that features both triazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-pyrimidinyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrimidine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-pyrimidinyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole or pyrimidine derivatives.

Scientific Research Applications

5-Amino-3-(5-pyrimidinyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-pyrimidinyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylpyridine: Another heterocyclic compound with similar structural features.

    1H-Pyrazolo[3,4-b]quinolines: Compounds with a similar triazole ring but different substituents and properties.

Uniqueness

5-Amino-3-(5-pyrimidinyl)-1H-1,2,4-triazole is unique due to its specific combination of the triazole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H6N6

Molecular Weight

162.15 g/mol

IUPAC Name

5-pyrimidin-5-yl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H6N6/c7-6-10-5(11-12-6)4-1-8-3-9-2-4/h1-3H,(H3,7,10,11,12)

InChI Key

SEIDUTOXLROQJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C2=NC(=NN2)N

Origin of Product

United States

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